5-Chloro-2-methoxyphenylhydrazine hydrochloride

Catalog No.
S1898353
CAS No.
5446-16-2
M.F
C7H10Cl2N2O
M. Wt
209.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxyphenylhydrazine hydrochloride

CAS Number

5446-16-2

Product Name

5-Chloro-2-methoxyphenylhydrazine hydrochloride

IUPAC Name

(5-chloro-2-methoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

GOMLDPWKBMXMEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NN.Cl

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN.Cl

The exact mass of the compound 5-Chloro-2-methoxyphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS 5446-16-2) is a specialized arylhydrazine building block procured primarily for the regioselective synthesis of complex indole, indoline, and pyrazole scaffolds. Featuring a precisely substituted phenyl ring with a 5-chloro and 2-methoxy group, it serves as a critical precursor in Fischer indole cyclizations. Supplied as a bench-stable hydrochloride salt, it provides extended shelf-life and prevents the rapid auto-oxidation typically observed in free-base hydrazines, ensuring high batch-to-batch reproducibility in pharmaceutical library synthesis and process chemistry [1].

Substituting this compound with simpler analogs, such as 3-chlorophenylhydrazine, fundamentally compromises synthetic efficiency and scalability. In standard Fischer indole cyclizations, meta-substituted phenylhydrazines possess two available ortho positions, inevitably yielding a nearly 1:1 mixture of 4-substituted and 6-substituted indole regioisomers that require resource-intensive chromatographic separation [1]. By utilizing 5-chloro-2-methoxyphenylhydrazine, the 2-methoxy group sterically blocks one ortho position, forcing cyclization exclusively at the 6-position. This structural mandate guarantees absolute regioselectivity for the 4-chloro-7-methoxyindole core, eliminating separation bottlenecks and effectively doubling the yield of the desired scaffold[2].

Absolute Regiocontrol in Indole Core Assembly

When subjected to Fischer indole cyclization with keto-esters, 5-chloro-2-methoxyphenylhydrazine hydrochloride yields a single regioisomer (>99% 4-chloro-7-methoxyindole derivative) because the 2-methoxy group blocks alternative cyclization pathways. In contrast, baseline meta-substituted analogs like 3-chlorophenylhydrazine yield a ~1:1 mixture of 4-chloro and 6-chloro isomers, requiring costly chromatographic separation [1].

Evidence DimensionRegioisomer ratio in Fischer indole cyclization
Target Compound Data>99% regioselectivity (single 4-chloro-7-methoxyindole isomer)
Comparator Or Baseline3-Chlorophenylhydrazine (~1:1 mixture of 4-chloro and 6-chloro isomers)
Quantified DifferenceElimination of isomer mixtures, ~50% increase in target scaffold yield
ConditionsAcid-catalyzed cyclization with keto-esters

Eliminating regioisomer mixtures drastically reduces purification costs and solvent waste during the scale-up of pharmaceutical intermediates.

Precursor Stability and Handling Precision

Arylhydrazines are highly susceptible to air oxidation, which rapidly degrades assay purity. Procuring 5-chloro-2-methoxyphenylhydrazine as a hydrochloride salt maintains >98% purity over extended ambient storage, whereas the free base form darkens and degrades within days of air exposure. This salt form ensures accurate stoichiometric dosing during parallel library synthesis[1].

Evidence DimensionOxidative stability and shelf-life
Target Compound DataMaintains >98% purity over extended ambient storage
Comparator Or Baseline5-Chloro-2-methoxyphenylhydrazine free base (rapid degradation and darkening upon air exposure)
Quantified DifferenceSignificant extension of shelf-life and reliable stoichiometric weighing
ConditionsAmbient laboratory storage and handling in air

Procuring the hydrochloride salt ensures accurate molar dosing and prevents yield drops associated with degraded free-base reagents.

Dual-Handle Scaffold Generation for Cross-Coupling

The specific substitution pattern of this compound generates an indole core with two orthogonal functional handles. The C4-chloro group enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C7-methoxy group can be selectively cleaved (e.g., via BCl3) to reveal a hydrogen-bond donating hydroxyl group. Comparators like 4-chlorophenylhydrazine yield indoles with only a single handle, limiting downstream diversification[1].

Evidence DimensionNumber of orthogonal functional handles on the resulting indole
Target Compound Data2 distinct handles (C4-Cl for coupling, C7-OMe for demethylation)
Comparator Or Baseline4-Chlorophenylhydrazine (yields 5-chloroindole with only 1 handle)
Quantified DifferenceEnables 2-stage orthogonal diversification without requiring additional pre-functionalization steps
ConditionsSequential Pd-catalyzed arylation and BCl3-mediated ether cleavage

This dual-reactivity profile is essential for medicinal chemists optimizing complex structure-activity relationships (SAR) in late-stage lead optimization.

Synthesis of P2Y1 Receptor Antagonists

This compound is the exact starting material required to synthesize 4-aryl-7-hydroxyindoline-based P2Y1 antagonists. The hydrazine is condensed with keto-esters to form the 4-chloro-7-methoxyindole core, which is subsequently subjected to Suzuki coupling at the 4-position and demethylation at the 7-position to yield potent antiplatelet agents [1].

Development of GSK-3β Inhibitors for Alzheimer's Disease

Procured for the construction of highly substituted tricyclic scaffolds, such as 9H-pyrimido[4,5-b]indoles. The specific substitution pattern provided by this hydrazine is critical for exploring the steric and electronic requirements of the GSK-3β ATP-binding pocket, where precise halogen and methoxy placement dictates target affinity[2].

High-Throughput Library Generation of Regiopure Indoles

Due to its bench-stable hydrochloride form and guaranteed regioselectivity, this building block is ideal for automated, parallel synthesis of indole and indoline libraries. It ensures that only a single regioisomer is carried forward, preventing false positives in biological screening caused by isomeric impurities[3].

Other CAS

5446-16-2

Dates

Last modified: 08-16-2023

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